molecular formula C14H11ClO3 B8359977 3-(4-Chloro-benzyloxy)-2-hydroxy-benzaldehyde

3-(4-Chloro-benzyloxy)-2-hydroxy-benzaldehyde

Cat. No. B8359977
M. Wt: 262.69 g/mol
InChI Key: SZWDDBKEYRHESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-benzyloxy)-2-hydroxy-benzaldehyde is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chloro-benzyloxy)-2-hydroxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chloro-benzyloxy)-2-hydroxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Chloro-benzyloxy)-2-hydroxy-benzaldehyde

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

3-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H11ClO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-16)14(13)17/h1-8,17H,9H2

InChI Key

SZWDDBKEYRHESC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCC2=CC=C(C=C2)Cl)O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To magnesium (0.098 g, turnings, 4.0 mmol) in a mixture of anhydrous ether (20 mL) and benzene (20 mL) at 0° C., bromine (0.10 mL, 2.0 mmol) was added dropwise. When the reaction had started, stirring was commenced and the addition of bromine continued until complete. The ice bath was removed and the reaction mixture was heated until the solution was almost colorless. After cooling down, the reaction mixture was slowly added to a solution of 2,3-bis-(4-chloro-benzyloxy)-benzaldehyde (62, 0.78 g, 2.0 mmol) in benzene (60 mL) at room temperature while stirring vigorously. Upon completion of the addition, the reaction mixture was stirred at room temperature overnight, then refluxed for 36 hours. After the reaction mixture was cooled down to room temperature, a solid was collected by filtration and washed with benzene, then boiled in hydrochloric acid (100 mL, 1.0 M) for 30 minutes. After cool down, the solution was extracted with dichloromethane. The organic layer was washed with brine and dried over magnesium sulfate. An off-white solid was obtained after removal of the solvent (63, 0.32 mg, 60%). MS (ESI) [M−H+]−=261.25.
Quantity
0.098 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,3-bis-(4-chloro-benzyloxy)-benzaldehyde
Quantity
0.78 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

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